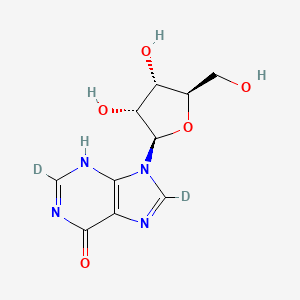
Inosine-2,8-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-2,8-d2 is a deuterium-labeled derivative of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. Inosine itself has various biological roles, including anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects . The deuterium labeling at positions 2 and 8 of the inosine molecule enhances its stability and allows for more precise tracking in biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of inosine-2,8-d2 involves the incorporation of deuterium atoms into the inosine molecule. This can be achieved through the deuteration of inosine using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Inosine-2,8-d2 undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and other related compounds.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside derivatives.
Substitution: Inosine can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hypoxanthine, xanthine, and various nucleoside derivatives. These products have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Inosine-2,8-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.
Biology: Employed in studies of RNA editing and gene expression, particularly in the context of adenosine-to-inosine editing.
Medicine: Investigated for its potential therapeutic effects in neuroprotection, immunomodulation, and anti-inflammatory treatments.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research .
Wirkmechanismus
Inosine-2,8-d2 exerts its effects through several mechanisms:
Receptor Agonism: Acts as an agonist for adenosine receptors A1 and A2A, modulating various physiological responses.
Neuroprotection: Promotes axonal growth and neuronal survival, potentially through the activation of nerve growth factor pathways.
Immunomodulation: Modulates immune responses by influencing cytokine production and lymphocyte activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine: The non-deuterated form of inosine, with similar biological activities but less stability.
Adenosine: A related purine nucleoside with broader physiological roles, including vasodilation and neurotransmission.
Hypoxanthine: A metabolic product of inosine with roles in purine salvage pathways
Uniqueness
Inosine-2,8-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of nucleoside dynamics are essential .
Eigenschaften
Molekularformel |
C10H12N4O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2,8-dideuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i2D,3D |
InChI-Schlüssel |
UGQMRVRMYYASKQ-MEGDDXBKSA-N |
Isomerische SMILES |
[2H]C1=NC(=O)C2=C(N1)N(C(=N2)[2H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



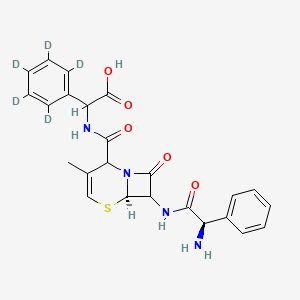
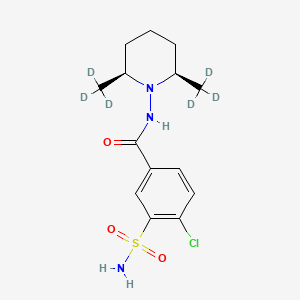
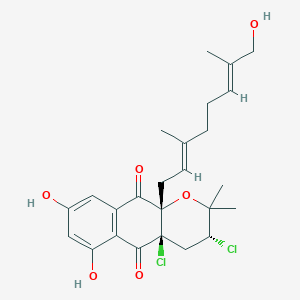
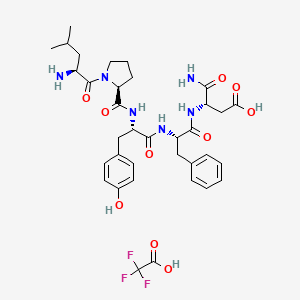
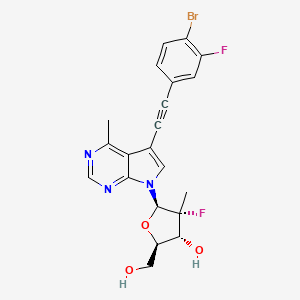
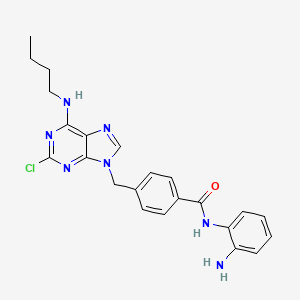
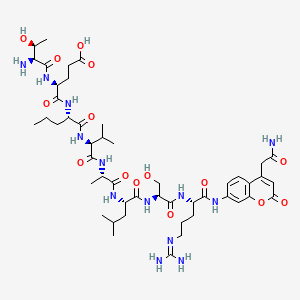
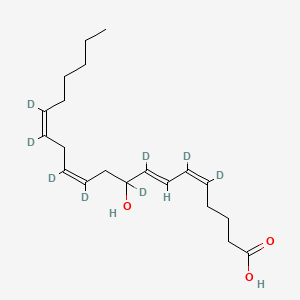
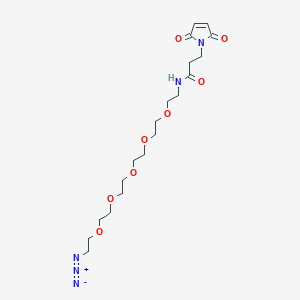

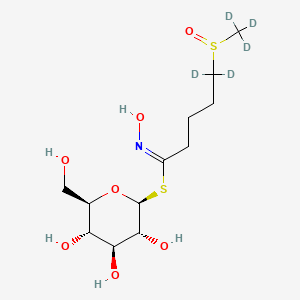
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

